molecular formula C34H34O7 B6595716 Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate CAS No. 4539-78-0

Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate

Cat. No.: B6595716
CAS No.: 4539-78-0
M. Wt: 554.6 g/mol
InChI Key: PHIFEAMPNRVWOH-UYEZAFAQSA-N
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Description

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate typically involves the protection of hydroxyl groups followed by esterification. The process begins with the selective protection of the hydroxyl groups on the glucopyranose ring using benzyl groups. This is followed by the esterification of the glucuronic acid with benzyl alcohol under acidic conditions to form the final product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted glucopyranosyluronates .

Scientific Research Applications

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is widely used in various fields of scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: The compound is used to study glycan-protein interactions and the role of glycans in cellular processes.

    Medicine: Research involving this compound contributes to understanding diseases related to glycan abnormalities and developing glycan-based therapeutics.

    Industry: It is used in the production of glycan-based materials and biotechnological applications

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in enzymatic reactions, influencing the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .

Comparison with Similar Compounds

Comparison: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is unique due to its specific structure, which allows it to be used in detailed studies of glycan interactions and metabolism. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain biochemical assays and research applications .

Properties

IUPAC Name

benzyl (2S,3R,4S,5R)-2-hydroxy-6-oxo-3,4,5-tris(phenylmethoxy)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O7/c35-21-30(38-22-26-13-5-1-6-14-26)32(39-23-27-15-7-2-8-16-27)33(40-24-28-17-9-3-10-18-28)31(36)34(37)41-25-29-19-11-4-12-20-29/h1-21,30-33,36H,22-25H2/t30-,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIFEAMPNRVWOH-UYEZAFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C=O)C(C(C(C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4539-78-0
Record name Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate
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